molecular formula C16H20N2O4 B13630507 (S)-3-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoic acid

(S)-3-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoic acid

Cat. No.: B13630507
M. Wt: 304.34 g/mol
InChI Key: ACFZFWHFADENPQ-ZDUSSCGKSA-N
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Description

(S)-3-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and an indole moiety. This compound is often used in organic synthesis and medicinal chemistry due to its structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The indole moiety is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of robust catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Free amine derivatives.

Scientific Research Applications

(S)-3-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-3-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The Boc-protected amino group can be deprotected to reveal the free amine, which can further participate in biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-amino-3-(1H-indol-3-yl)propanoic acid: Lacks the Boc protecting group.

    (S)-3-((benzyloxycarbonyl)amino)-3-(1H-indol-3-yl)propanoic acid: Features a different protecting group.

Uniqueness

(S)-3-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoic acid is unique due to its Boc protecting group, which provides stability and allows for selective deprotection under mild conditions. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

IUPAC Name

(3S)-3-(1H-indol-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(8-14(19)20)11-9-17-12-7-5-4-6-10(11)12/h4-7,9,13,17H,8H2,1-3H3,(H,18,21)(H,19,20)/t13-/m0/s1

InChI Key

ACFZFWHFADENPQ-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CNC2=CC=CC=C21

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CNC2=CC=CC=C21

Origin of Product

United States

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